

What is Allyl alpha-D-galactopyranoside

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Compound of Interest

Compound Name: *Allyl alpha-D-galactopyranoside*

Cat. No.: *B013474*

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An In-Depth Technical Guide to Allyl α -D-Galactopyranoside

Foreword

Allyl α -D-galactopyranoside stands as a pivotal molecule at the intersection of synthetic chemistry and glycobiology. Its unique bifunctional nature—presenting a biologically relevant galactose unit and a chemically versatile allyl group—makes it an invaluable tool for researchers, scientists, and drug development professionals. This guide offers a senior application scientist's perspective on the core properties, synthesis, and multifaceted applications of this compound. It moves beyond a simple recitation of facts to provide a causal understanding of its utility, grounded in established protocols and authoritative scientific literature.

Core Molecular Profile and Physicochemical Properties

Allyl α -D-galactopyranoside is a glycoside where an allyl group is linked to the anomeric carbon of a D-galactose sugar unit via an α -glycosidic bond. This structure is fundamental to its utility. The galactose moiety serves as a recognition element for various biological systems, particularly galactose-specific enzymes (α -galactosidases) and lectins.^[1] The allyl group provides a reactive handle for a wide array of subsequent chemical modifications, most notably in polymerization and bioconjugation reactions.^[2]

The essential physicochemical properties are summarized below, providing a foundational dataset for experimental design.

Property	Value	Source(s)
CAS Number	48149-72-0	[2] [3] [4] [5]
Molecular Formula	C ₉ H ₁₆ O ₆	[2] [3] [4]
Molecular Weight	220.22 g/mol	[2] [4] [5] [6]
Appearance	White to off-white crystalline powder/solid	[2] [3]
Melting Point	141 - 145 °C	[2] [5] [6]
Optical Rotation	$[\alpha]D^{20} = +170^\circ$ to $+180^\circ$ (c=1.5 in H ₂ O)	[2] [5]
Purity	Typically $\geq 97\%$	[3] [5]
Solubility	Soluble in water	[7]
Storage	Store at $\leq -10^\circ\text{C}$, keep container tightly closed	[2] [8]

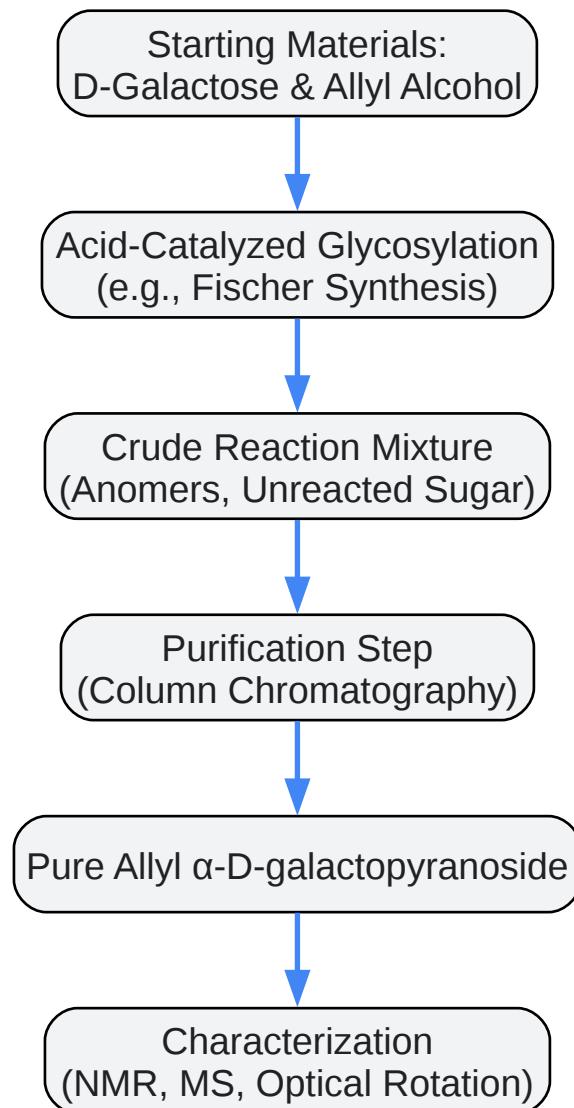
Synthesis, Purification, and Characterization

The synthesis of Allyl α -D-galactopyranoside is a cornerstone of carbohydrate chemistry, requiring precise control over stereochemistry to ensure the formation of the desired α -anomer.

Synthetic Strategy: The Fischer Glycosylation Approach

While several methods exist, the Fischer-Helferich glycosylation is a common and direct approach for preparing simple alkyl glycosides. The causality behind this choice lies in its operational simplicity, using the sugar itself and the corresponding alcohol (allyl alcohol) under acidic catalysis. The reaction proceeds via a carbocation intermediate, and while it often yields a mixture of anomers (α and β) and pyranoside/furanoside forms, reaction conditions can be optimized to favor the thermodynamically more stable α -pyranoside product.

For more complex syntheses requiring higher yields and stereoselectivity, methods employing glycosyl donors with leaving groups at the anomeric position (like glycosyl halides or trichloroacetimidates) and protected hydroxyl groups are utilized.[\[1\]](#)



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Caption: General workflow for the synthesis and validation of Allyl α-D-galactopyranoside.

Protocol: Synthesis of Allyl α-D-galactopyranoside

This protocol describes a representative acid-catalyzed synthesis.

Materials:

- D-Galactose
- Allyl alcohol (anhydrous)

- Acetyl chloride (or a resin-based acid catalyst like Dowex 50WX8)
- Pyridine or Triethylamine
- Anhydrous Sodium Sulfate

Procedure:

- Reaction Setup: Suspend D-galactose (1 molar equivalent) in a 10-fold excess of anhydrous allyl alcohol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Catalysis: Cool the mixture in an ice bath. Slowly add acetyl chloride (0.1-0.2 molar equivalents) dropwise to generate HCl in situ. Alternatively, add a strong acid ion-exchange resin. Causality: In situ generation of HCl avoids handling corrosive gas and allows for better control of the catalyst concentration.
- Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 97°C) for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting D-galactose spot has disappeared.
- Neutralization: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding pyridine or triethylamine until the pH is neutral. If using a resin, simply filter it off. Trustworthiness: Proper neutralization is critical to prevent product degradation during workup and purification.
- Workup: Remove the excess allyl alcohol under reduced pressure using a rotary evaporator. The resulting syrup is the crude product.

Protocol: Purification by Silica Gel Chromatography

Purification is essential to isolate the desired α -anomer from the β -anomer and other byproducts.

Materials:

- Crude product from synthesis
- Silica gel (60 Å, 230-400 mesh)

- Solvents: Dichloromethane (DCM) and Methanol (MeOH)

Procedure:

- Column Packing: Prepare a slurry of silica gel in the starting eluent (e.g., 98:2 DCM:MeOH) and pack it into a glass chromatography column.
- Sample Loading: Dissolve the crude product in a minimal amount of the eluent and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.
- Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 DCM:MeOH) and gradually increase the polarity by increasing the percentage of methanol (gradient elution, e.g., to 90:10 DCM:MeOH). Causality: A polarity gradient is used because the different compounds in the crude mixture (unreacted sugar, α -anomer, β -anomer) have different polarities. The less polar compounds will elute first, allowing for effective separation.
- Fraction Collection: Collect fractions and analyze them by TLC, staining with a carbohydrate-visualizing agent (e.g., permanganate or ceric ammonium molybdate stain).
- Isolation: Combine the fractions containing the pure product (identified by its specific R_f value) and remove the solvent under reduced pressure to yield the purified Allyl α -D-galactopyranoside as a white solid.

Characterization

The identity and purity of the final product must be confirmed. High-field NMR spectroscopy is used to confirm the structure and the α -anomeric configuration, while mass spectrometry verifies the molecular weight.^{[9][10]} Optical rotation measurement provides a quick and reliable check of stereochemical purity.^[5]

Core Applications in Scientific Research

The utility of Allyl α -D-galactopyranoside spans multiple domains of biochemical and pharmaceutical science.

Glycobiology and Enzymology

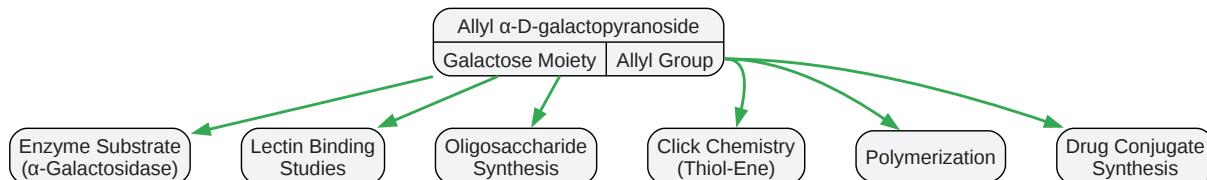
In glycobiology, this compound is a fundamental building block.[\[11\]](#)[\[12\]](#) Its primary use is as a synthetic intermediate for constructing more complex oligosaccharides and glycans.[\[4\]](#)[\[13\]](#) The terminal galactose unit mimics the natural substrates of α -galactosidases, enzymes critical in cellular metabolism. Deficiencies in human α -galactosidase lead to Fabry disease, a lysosomal storage disorder. Therefore, this compound and its derivatives are crucial for:

- Enzyme Substrate Specificity Studies: Determining which linkages an α -galactosidase can cleave.[\[14\]](#)[\[15\]](#)
- Developing Enzyme Assays: Serving as a non-chromogenic substrate or as a precursor to synthetic, chromogenic substrates (like p-nitrophenyl- α -D-galactopyranoside) used in high-throughput screening.[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Probing Lectin Binding: Investigating the binding specificity of galactose-specific lectins, which are proteins involved in cell recognition and immune responses.[\[1\]](#)

Bioconjugation and Drug Development

The allyl group is a gateway for covalent modification, making the molecule a versatile linker.

- Bioconjugation: It can be attached to proteins, lipids, or other molecules to enhance their stability, solubility, and functionality.[\[2\]](#) The double bond of the allyl group is amenable to various reactions, including thiol-ene "click" chemistry, providing an efficient method for conjugation.[\[19\]](#)[\[20\]](#)
- Drug Delivery: Glycosylation is a known strategy to improve the bioavailability and targeting of therapeutic agents. This compound can be used to synthesize glycoconjugates that target specific tissues or cells.[\[2\]](#)
- Antiviral and Antimicrobial Research: It serves as a scaffold for synthesizing novel carbohydrate-based therapeutic agents.[\[2\]](#) Modifications of the galactose ring have been shown to yield compounds with potential antimicrobial activity.[\[21\]](#)

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Caption: Bifunctional applications of Allyl α-D-galactopyranoside.

Protocol in Practice: Enzymatic Assay for α -Galactosidase Activity

This protocol details a standard method to measure the activity of an α -galactosidase using a commercially available chromogenic analogue, p-nitrophenyl- α -D-galactopyranoside (pNP-Gal), which follows the same enzymatic principle.

Principle: α -Galactosidase cleaves the glycosidic bond of the colorless pNP-Gal substrate. This releases galactose and p-nitrophenol. Under alkaline conditions, p-nitrophenol is deprotonated to the p-nitrophenolate ion, which is bright yellow and can be quantified by measuring its absorbance at 405-420 nm. The rate of color formation is directly proportional to enzyme activity.

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